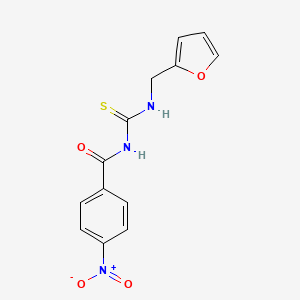
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production. The final compounds are isolated through crystallization or flash chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated benzamide derivatives
Applications De Recherche Scientifique
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide involves its interaction with various molecular targets. The compound can bind to metal ions through its furan and carbamothioyl groups, forming stable complexes. These complexes can interact with biomolecules such as proteins and enzymes, potentially inhibiting their activity. The nitro group may also undergo reduction to form reactive intermediates that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with similar biological activities.
Furan-2-ylmethyl furan-2-carboxylate: A compound with similar synthetic routes and applications.
Uniqueness
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide is unique due to its combination of furan and nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biomolecules makes it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(9-3-5-10(6-4-9)16(18)19)15-13(21)14-8-11-2-1-7-20-11/h1-7H,8H2,(H2,14,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNHTHTZNCNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333647 | |
| Record name | N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324050-18-2 | |
| Record name | N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















